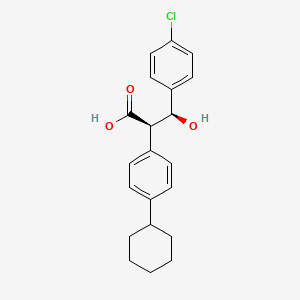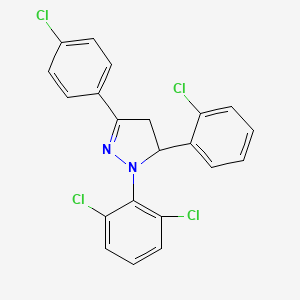
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class. This compound is characterized by its three chlorophenyl groups attached to the pyrazoline ring, making it a highly chlorinated derivative. Pyrazolines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The general synthetic route can be summarized as follows:
Preparation of Chalcones: Chalcones are synthesized by the Claisen-Schmidt condensation of appropriate acetophenones and benzaldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate or substituted hydrazines under reflux conditions to form the pyrazoline ring. The reaction is usually carried out in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-phenyl-2-pyrazoline: Lacks the additional chlorination on the phenyl ring.
5-(2-Chlorophenyl)-3-phenyl-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 4-chlorophenyl group.
5-Phenyl-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 2-chlorophenyl group.
Uniqueness
The unique feature of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is the presence of three chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This high degree of chlorination may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
109333-42-8 |
|---|---|
Formule moléculaire |
C21H14Cl4N2 |
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl4N2/c22-14-10-8-13(9-11-14)19-12-20(15-4-1-2-5-16(15)23)27(26-19)21-17(24)6-3-7-18(21)25/h1-11,20H,12H2 |
Clé InChI |
VEXLQQVINIBFCH-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


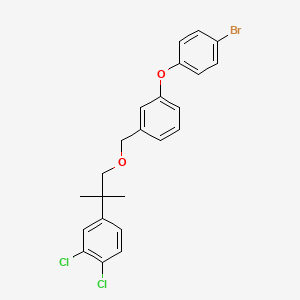
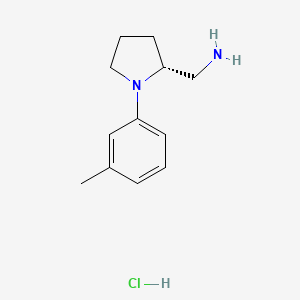
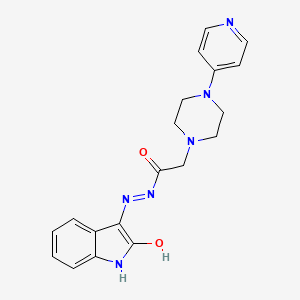
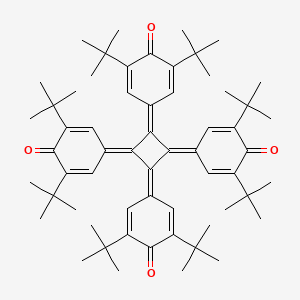
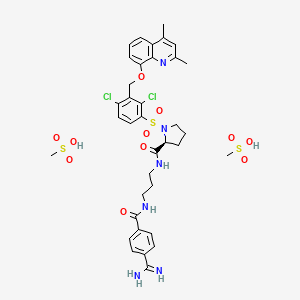

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
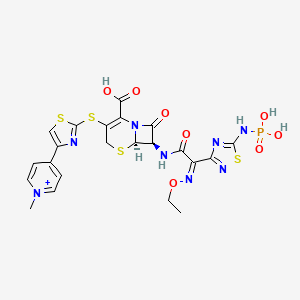
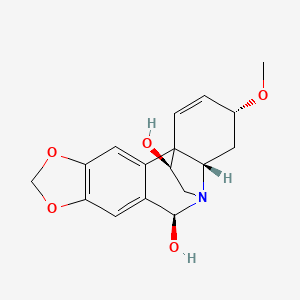
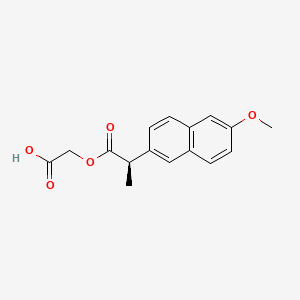

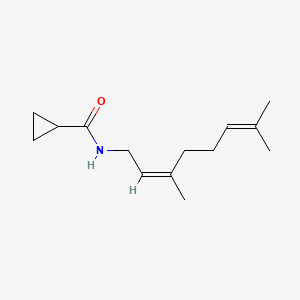
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
